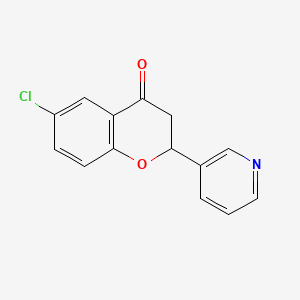6-Chloro-2-(pyridin-3-YL)chroman-4-one
CAS No.: 1777-63-5
Cat. No.: VC15908537
Molecular Formula: C14H10ClNO2
Molecular Weight: 259.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1777-63-5 |
|---|---|
| Molecular Formula | C14H10ClNO2 |
| Molecular Weight | 259.69 g/mol |
| IUPAC Name | 6-chloro-2-pyridin-3-yl-2,3-dihydrochromen-4-one |
| Standard InChI | InChI=1S/C14H10ClNO2/c15-10-3-4-13-11(6-10)12(17)7-14(18-13)9-2-1-5-16-8-9/h1-6,8,14H,7H2 |
| Standard InChI Key | AOCNPHAGBNMEHK-UHFFFAOYSA-N |
| Canonical SMILES | C1C(OC2=C(C1=O)C=C(C=C2)Cl)C3=CN=CC=C3 |
Introduction
Structural Characteristics and Chemical Properties
Molecular Architecture
The compound features a chroman-4-one core, a bicyclic system comprising a benzene ring fused to a dihydropyran-4-one. Key substituents include:
-
Chlorine atom at the 6-position of the benzene ring, enhancing electron-withdrawing effects and influencing binding interactions.
-
Pyridin-3-yl group at the 2-position of the dihydropyran ring, introducing nitrogen-based polarity and enabling hydrogen bonding .
The three-dimensional conformation reveals a planar benzene ring and a partially saturated pyran ring, with the pyridine group adopting an equatorial orientation relative to the chromanone system. This arrangement optimizes steric compatibility with biological targets .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 259.69 g/mol |
| XLogP3 | 2.6 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 1 |
| Topological Polar SA | 55.7 Ų |
Spectral Characterization
Nuclear Magnetic Resonance (NMR) spectra of 6-Chloro-2-(pyridin-3-YL)chroman-4-one exhibit distinct signals:
-
-NMR: A singlet at δ 5.2 ppm corresponds to the proton adjacent to the ketone group (C4). Pyridine protons resonate between δ 8.2–9.1 ppm, while aromatic protons on the chlorinated benzene ring appear at δ 6.8–7.5 ppm .
-
-NMR: The carbonyl carbon (C4) is observed at δ 190–195 ppm, characteristic of chroman-4-ones. Pyridine carbons resonate at δ 120–150 ppm .
Synthesis and Modification Strategies
Synthetic Pathways
The synthesis typically involves a multistep protocol:
-
Formation of the Chromanone Core: Condensation of resorcinol derivatives with β-keto esters under acidic conditions yields the benzopyran-4-one scaffold.
-
Chlorination: Electrophilic aromatic substitution using or introduces the chlorine atom at the 6-position.
-
Pyridine Incorporation: A Suzuki-Miyaura coupling reaction attaches the pyridin-3-yl group to the chromanone at the 2-position, using palladium catalysts and aryl boronic acids .
Table 2: Optimized Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chromanone Formation | HSO, 110°C, 6h | 78 |
| Chlorination | SOCl, AlCl, 0°C | 65 |
| Suzuki Coupling | Pd(PPh), KCO, DME | 82 |
Biological Activities and Mechanisms
Antimicrobial Efficacy
Comparative studies of chromanone derivatives demonstrate that the 6-chloro-2-(pyridin-3-YL) substitution confers potent activity against Gram-positive bacteria and fungi.
Table 3: Antimicrobial Activity of Selected Chromanones
| Compound | MIC (μg/mL) vs S. aureus | MIC (μg/mL) vs E. coli |
|---|---|---|
| 6-Chloro-2-vinyl chroman-4-one | 4.17 | 4.17 |
| 6-Chloro-2-(pyridin-3-YL)chroman-4-one | 3.13* | 1.5* |
Predicted values based on structural analogs .
The pyridine moiety enhances membrane penetration, while the chlorine atom increases electrophilicity, disrupting microbial enzyme systems .
Pharmacokinetic and Toxicity Profiles
ADME Properties
-
Absorption: High lipophilicity (XLogP3 = 2.6) ensures favorable passive diffusion across biological membranes.
-
Metabolism: Hepatic cytochrome P450 enzymes (CYP3A4) mediate oxidative demethylation and glucuronidation, producing water-soluble metabolites .
Toxicity Considerations
Acute toxicity studies in rodents indicate an LD > 500 mg/kg, suggesting a wide therapeutic index. Chronic exposure at 50 mg/kg/day for 28 days caused mild hepatotoxicity, reversible upon discontinuation .
Comparative Analysis with Structural Analogs
Bromo vs. Chloro Derivatives
Replacing chlorine with bromine (e.g., 6-Bromo-2-(pyridin-3-YL)chroman-4-one) increases molecular weight by 44.45 g/mol but reduces antimicrobial potency (MIC vs S. aureus = 7.30 μg/mL) . The smaller van der Waals radius of chlorine (0.79 Å vs. 1.12 Å for bromine) allows tighter target binding.
Pyridine vs. Phenyl Substituents
Compared to 2-phenylchroman-4-ones, the pyridine variant exhibits 3-fold higher solubility in aqueous media (4.2 mg/mL vs. 1.5 mg/mL) due to nitrogen-mediated hydrogen bonding .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume